

molecular weight and formula of 2-(Trifluoromethyl)nicotinonitrile

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Compound of Interest

Compound Name: 2-(Trifluoromethyl)nicotinonitrile

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An In-Depth Technical Guide to 2-(Trifluoromethyl)nicotinonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of **2-(Trifluoromethyl)nicotinonitrile**. The information is curated for professionals in the fields of chemical research and drug development, presenting data in a structured and accessible format.

Core Molecular Data

2-(Trifluoromethyl)nicotinonitrile is a fluorinated heterocyclic compound. The trifluoromethyl group, a common moiety in pharmaceutical agents, can significantly influence the molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The nitrile group offers a versatile handle for further chemical modifications and can act as a hydrogen bond acceptor.

Property	Value
Chemical Formula	C ₇ H ₃ F ₃ N ₂
Molecular Weight	172.11 g/mol

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **2-(Trifluoromethyl)nicotinonitrile** is not readily available in the public domain, a plausible synthetic route can be extrapolated from the synthesis of the related isomer, **4-(Trifluoromethyl)nicotinonitrile**. The following is a proposed experimental protocol based on analogous chemical transformations.

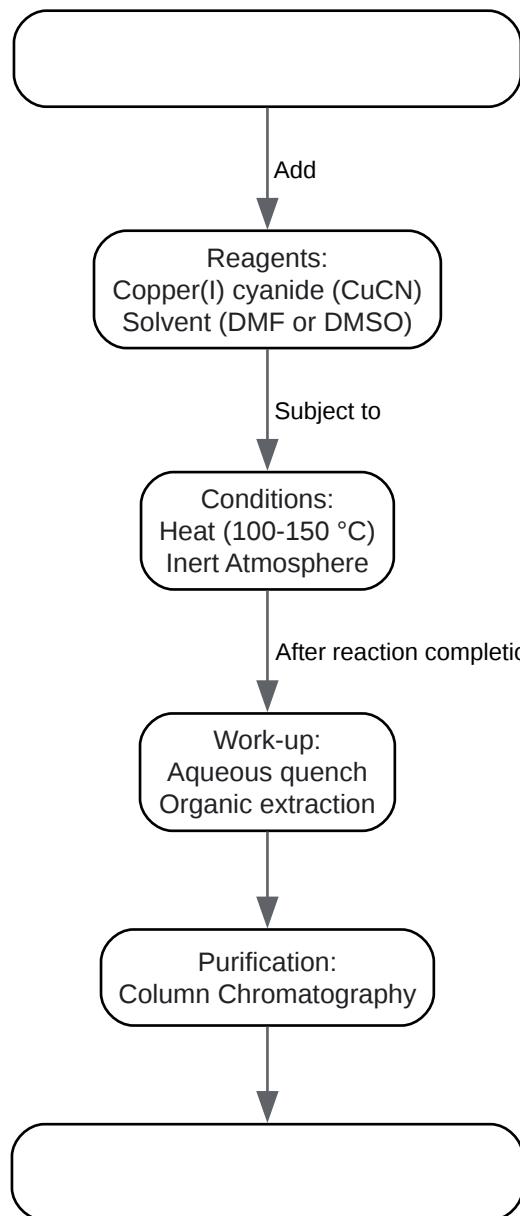
Proposed Synthesis of **2-(Trifluoromethyl)nicotinonitrile**:

A potential synthetic pathway could involve the reaction of a suitable trifluoromethyl-substituted pyridine precursor with a cyanide source. One possible starting material is **2-chloro-3-(trifluoromethyl)pyridine**.

Experimental Protocol (Hypothetical):

- **Reaction Setup:** To a solution of **2-chloro-3-(trifluoromethyl)pyridine** (1.0 eq) in an anhydrous polar aprotic solvent such as **N,N-dimethylformamide (DMF)** or **dimethyl sulfoxide (DMSO)**, add a cyanide source such as **copper(I) cyanide (CuCN)** (1.2 eq).
- **Reaction Conditions:** The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 100 to 150 °C. The progress of the reaction should be monitored by a suitable analytical technique, such as **thin-layer chromatography (TLC)** or **gas chromatography-mass spectrometry (GC-MS)**.
- **Work-up and Purification:** Upon completion, the reaction mixture is cooled to room temperature and quenched with an aqueous solution of a complexing agent, such as **ethylenediamine** or **aqueous ammonia**, to remove copper salts. The aqueous layer is then extracted with an organic solvent (e.g., **ethyl acetate**). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by **column chromatography on silica gel** to afford **2-(Trifluoromethyl)nicotinonitrile**.

Logical Workflow for the Proposed Synthesis:



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Caption: Proposed synthetic workflow for **2-(Trifluoromethyl)nicotinonitrile**.

Spectroscopic Data (Reference)

Specific spectroscopic data for **2-(Trifluoromethyl)nicotinonitrile** is not currently available. However, the following table provides characteristic spectral regions for the key functional groups present in the molecule, based on data from analogous compounds. This information can serve as a reference for the characterization of this compound.

Spectroscopic Technique	Functional Group	Expected Chemical Shift / Wavenumber
¹ H NMR	Aromatic Protons	δ 7.5 - 9.0 ppm
¹³ C NMR	Aromatic Carbons	δ 120 - 160 ppm
CF ₃ Carbon		δ 120 - 130 ppm (quartet)
Nitrile Carbon (C≡N)		δ 115 - 125 ppm
FTIR	C≡N Stretch	2220 - 2260 cm ⁻¹
C-F Stretch		1000 - 1400 cm ⁻¹
Aromatic C-H Stretch		3000 - 3100 cm ⁻¹
Mass Spectrometry	Molecular Ion (M ⁺)	m/z = 172

Potential Biological Activity and Signaling Pathways

While no specific biological activity data for **2-(Trifluoromethyl)nicotinonitrile** has been reported, the nicotinonitrile scaffold and the trifluoromethyl group are present in numerous biologically active molecules.

Antiproliferative Potential:

Nicotinonitrile derivatives have been investigated for their antiproliferative activity against various cancer cell lines. The presence of the trifluoromethyl group can enhance cytotoxic effects. It is hypothesized that **2-(Trifluoromethyl)nicotinonitrile** may exhibit antiproliferative activity, potentially with IC₅₀ values in the micromolar range against certain cancer cell lines.

Modulation of Signaling Pathways:

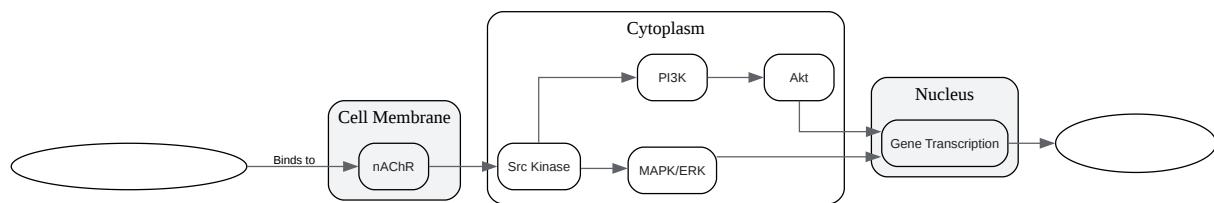
Nicotine and its derivatives are known to interact with nicotinic acetylcholine receptors (nAChRs), which can, in turn, modulate various downstream signaling pathways implicated in cancer cell proliferation, survival, and migration.^{[1][2][3][4]} These pathways include:

- PI3K/Akt Pathway: Activation of this pathway is a common event in many cancers, promoting cell survival and proliferation.^[1]

- MAPK/ERK Pathway: This pathway is crucial for cell proliferation, differentiation, and survival.[1][4]
- Src Kinase Pathway: Src is a non-receptor tyrosine kinase that plays a role in cell growth, division, and migration.[1]

Illustrative Signaling Pathway:

The following diagram illustrates a generalized signaling pathway that could potentially be modulated by nicotinonitrile derivatives.



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Caption: Potential signaling pathways modulated by nicotinonitrile derivatives.

Further experimental investigation is required to determine the specific biological activities and mechanisms of action of **2-(Trifluoromethyl)nicotinonitrile**. This guide serves as a foundational resource for researchers interested in exploring the potential of this and related compounds in drug discovery and development.

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